molecular formula C23H26N4O2S B2951752 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 898445-42-6

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2951752
CAS No.: 898445-42-6
M. Wt: 422.55
InChI Key: BBXFFJOLZKWNMY-UHFFFAOYSA-N
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Description

This compound is a thioacetamide derivative featuring a cyclopenta[d]pyrimidinone core substituted with a dimethylaminoethyl group at the 1-position and a naphthalen-1-yl acetamide moiety via a sulfur linkage. Its synthesis likely follows established methods for alkylation of thiopyrimidines, involving sodium methylate-mediated deprotonation and subsequent reaction with chloroacetamide derivatives . The dimethylaminoethyl group enhances solubility in polar solvents, while the naphthalen-1-yl substituent contributes to hydrophobic interactions, making it a candidate for targeting lipid-rich biological environments.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-26(2)13-14-27-20-12-6-10-18(20)22(25-23(27)29)30-15-21(28)24-19-11-5-8-16-7-3-4-9-17(16)19/h3-5,7-9,11H,6,10,12-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXFFJOLZKWNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a cyclopenta[d]pyrimidine core with a dimethylaminoethyl side chain and a naphthylacetamide moiety. Its molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S, with a molecular weight of approximately 372.49 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes. For instance, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism among related compounds, which can lead to anti-inflammatory effects. COX-2 inhibitors are particularly noted for their role in managing pain and inflammation associated with conditions such as arthritis and cancer .

Antimicrobial Activity

Some derivatives of pyrimidine and naphthalene have shown promising antimicrobial properties. Studies have demonstrated that modifications in the chemical structure can enhance activity against pathogens like Mycobacterium tuberculosis by targeting specific metabolic pathways .

Anti-inflammatory Effects

The compound's structural features suggest it may function as an anti-inflammatory agent. Similar compounds have been reported to possess selective COX-2 inhibition, which is crucial in reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Cytotoxicity Studies

Preliminary studies on related compounds indicate potential cytotoxic effects against various cancer cell lines. The presence of the naphthalene moiety is thought to enhance cell membrane permeability, facilitating the compound's uptake into cells and subsequent cytotoxic action .

Study 1: COX Inhibition Profile

A study investigating the inhibitory activity of various naphthalene derivatives on COX enzymes found that certain modifications significantly enhanced selectivity for COX-2 over COX-1. The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting that our compound may similarly exhibit favorable selectivity profiles .

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that compounds structurally similar to our target compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, indicating potential for development as an antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsIC50 (μM)Notes
COX-2 InhibitionCelecoxib0.78Reference standard for comparison
AntimicrobialNaphthalene Derivatives5.01Effective against gram-positive bacteria
CytotoxicityPyrimidine Derivatives19.87Significant activity against cancer cell lines

Table 2: Structural Features and Biological Implications

FeatureImplication
Dimethylaminoethyl GroupEnhances solubility and bioavailability
Naphthyl GroupPotential for increased membrane interaction
Cyclopenta[d]pyrimidine CoreTargeting specific enzymatic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Substituent Effects

The compound’s closest analogs differ in cyclopenta-pyrimidine core substitutions and aryl acetamide groups. Key comparisons include:

Compound Name Core Substituent Aryl Acetamide Group Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
Target Compound 1-(2-(Dimethylamino)ethyl) Naphthalen-1-yl
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 3-(4-Chlorophenyl) 2,5-Dimethylphenyl
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide 2-Methyl Naphthalen-2-yl SCH2: 4.08; CH3: 2.21
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl 2,3-Dichlorophenyl 80 230–232 NHCO: 10.10; SCH2: 4.12
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 4-Methyl 4-Phenoxyphenyl 60 224–226 NHCO: 10.08; SCH2: 4.08

Key Observations :

  • Core Modifications: The dimethylaminoethyl group in the target compound distinguishes it from analogs with methyl or chlorophenyl substituents. This substitution likely enhances aqueous solubility compared to the hydrophobic 4-chlorophenyl group in .
  • Synthesis Efficiency: Yields for simpler analogs range from 60% to 80%, influenced by aryl group reactivity.
Physicochemical and Spectroscopic Comparisons
  • Melting Points: Analogs with dichlorophenyl (230–232°C) or phenoxyphenyl (224–226°C) groups exhibit higher melting points than naphthyl-containing compounds, suggesting stronger intermolecular forces in chlorinated derivatives .
  • NMR Signatures: The SCH2 proton resonance (~4.08–4.12 ppm) is consistent across analogs, confirming the thioacetamide linkage’s stability. The target compound’s dimethylaminoethyl group would introduce additional signals near 2.2–3.0 ppm (CH2N and CH3), absent in other analogs .
Functional Implications
  • Bioactivity Potential: The naphthalen-1-yl group may improve membrane permeability compared to 2-naphthyl or phenoxyphenyl groups . However, the dimethylaminoethyl substituent could introduce cationic character, favoring interactions with anionic biological targets (e.g., enzymes or nucleic acids).
  • Elemental Analysis Consistency : Analogs like show minimal deviations in elemental composition (e.g., C: 45.29% vs. calculated 45.36%), suggesting high purity achievable in related syntheses .

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